![molecular formula C26H25N5O4 B2491273 ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-29-6](/img/no-structure.png)

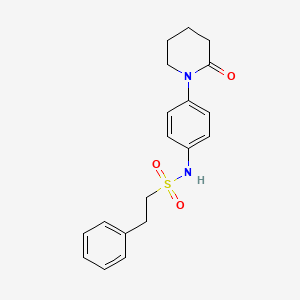

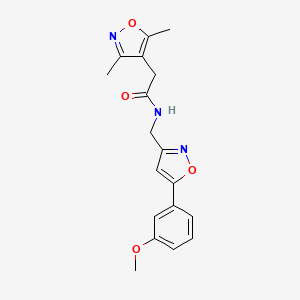

ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical , ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate, is a compound of significant interest due to its complex molecular structure and potential for various applications in chemical synthesis and material science. This compound belongs to a class of organic chemicals known for their intricate structures and diverse chemical properties, making them valuable for studying chemical reactions and properties.

Synthesis Analysis

Synthesis of similar compounds involves novel tandem annulation reactions and multi-step procedures tailored to yield specific functional groups and structural motifs, demonstrating the complexity and precision required in organic synthesis (Zhu et al., 2012) (Sunthankar et al., 1990).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by specific dihedral angles between rings and planarity of certain ring systems, which are crucial for understanding the compound's chemical behavior and reactivity (Deng et al., 2010).

Chemical Reactions and Properties

The compound's chemical reactions include heterocyclization, reductive amination, and N-alkylation or N-acylation, highlighting its reactivity and potential for creating diverse molecular structures with specific functional properties (Karskela & Lönnberg, 2006).

Physical Properties Analysis

The physical properties, such as crystal packing and hydrogen bonding patterns, are significant for understanding the compound's stability, solubility, and intermolecular interactions (Manolov et al., 2012).

Chemical Properties Analysis

The chemical properties include the compound's ability to form specific derivatives through reactions such as cyclization, acetylation, and phosphorylation. These reactions are essential for modifying the compound's chemical structure and exploring its potential applications (Sunthankar et al., 1990).

科学的研究の応用

Synthesis and Structural Characterization

Research in the field of heterocyclic chemistry has led to the development of novel synthetic pathways and the structural elucidation of various compounds. For instance, the synthesis of ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate involved a tandem annulation reaction, demonstrating the utility of such methods in constructing complex heterocycles with potential biological relevance (A. Zhu et al., 2012). Similarly, the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates highlight the importance of synthetic strategies in modifying the chemical structure for specific applications (A. J. Bartlett et al., 1983).

Catalytic and Biological Activities

Compounds structurally related to the query compound have been investigated for their catalytic and biological properties. For example, copper-catalyzed N-arylation of imidazoles and benzimidazoles showcases the potential of these compounds in facilitating chemical reactions, which could be relevant in the synthesis of pharmaceuticals (Ryan A. Altman et al., 2007). Additionally, the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives underscore the therapeutic potential of these molecules against infectious diseases (Kai Lv et al., 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves the condensation of 2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-one with ethyl 4-bromobenzoate, followed by reduction and esterification reactions.", "Starting Materials": [ "2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-one", "ethyl 4-bromobenzoate", "sodium borohydride", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-one with ethyl 4-bromobenzoate in the presence of sodium acetate and acetic acid to form ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate.", "Step 2: Reduction of the imidazopyrimidinone ring using sodium borohydride in ethanol to form ethyl 4-(1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purin-2-yl)benzoate.", "Step 3: Esterification of the carboxylic acid group using ethyl chloroformate in the presence of triethylamine to form ethyl 4-(1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purin-2-yl)benzoate." ] } | |

CAS番号 |

877644-29-6 |

製品名 |

ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate |

分子式 |

C26H25N5O4 |

分子量 |

471.517 |

IUPAC名 |

ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-phenylethyl)purino[7,8-a]imidazol-6-yl]benzoate |

InChI |

InChI=1S/C26H25N5O4/c1-4-35-24(33)19-10-12-20(13-11-19)31-17(2)16-30-21-22(27-25(30)31)28(3)26(34)29(23(21)32)15-14-18-8-6-5-7-9-18/h5-13,16H,4,14-15H2,1-3H3 |

InChIキー |

JRTUPOCRCYEGCM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)

methanone dihydrochloride](/img/structure/B2491199.png)

![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)

![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)

![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)

![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)

![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)